METHYL 4,5-DIMETHOXY-2-{5-[(PHENYLSULFANYL)METHYL]FURAN-2-AMIDO}BENZOATE
Description
METHYL 4,5-DIMETHOXY-2-{5-[(PHENYLSULFANYL)METHYL]FURAN-2-AMIDO}BENZOATE is a synthetic benzoate ester derivative featuring a 4,5-dimethoxy-substituted phenyl core. The compound is structurally characterized by:
- A methyl benzoate group at the phenyl ring’s C2 position.
- An amide-linked furan-2-carboxamide substituent at the phenyl ring’s C2 position.
- A phenylsulfanylmethyl group at the furan ring’s C5 position.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S/c1-26-19-11-16(22(25)28-3)17(12-20(19)27-2)23-21(24)18-10-9-14(29-18)13-30-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYYWVXXVAKPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-{5-[(phenylsulfanyl)methyl]furan-2-amido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoate core: The benzoate core can be synthesized through esterification of 4,5-dimethoxy-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 2,5-dihydroxy compound.
Functionalization with phenylsulfanyl group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylsulfanyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-{5-[(phenylsulfanyl)methyl]furan-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the benzoate core can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of methyl 4,5-dimethoxy-2-{5-[(phenylsulfanyl)methyl]furan-2-amido}benzoate exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell walls or inhibition of key metabolic pathways.
Anti-inflammatory and Analgesic Properties
Some derivatives have been evaluated for their anti-inflammatory effects. In preclinical models, these compounds have shown promise in reducing inflammation markers and pain responses, suggesting potential use in treating conditions like arthritis and chronic pain syndromes .
Cancer Research
Compounds similar to this compound have been investigated for their anticancer properties. Studies utilizing cell lines have reported that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Agricultural Chemistry Applications
Pesticidal Properties
The compound has been tested for its efficacy as a pesticide. Research indicates that it can effectively inhibit the growth of certain phytopathogenic fungi, which are responsible for significant crop losses. For instance, in vitro assays demonstrated that specific derivatives exhibited high antifungal activity against Fusarium and Alternaria species .
Herbicidal Activity
Additionally, some derivatives have shown herbicidal activity, suggesting potential applications in weed management. Field trials indicated that formulations containing this compound could effectively control weed populations without adversely affecting crop yield .
Material Science Applications
Polymer Development
this compound has been explored for its potential use in developing new polymeric materials. Its unique chemical structure allows for the synthesis of polymers with enhanced mechanical properties and thermal stability. Research has shown that incorporating this compound into polymer matrices can improve their resistance to environmental degradation .
Nanotechnology
In nanotechnology, this compound has been utilized as a precursor for synthesizing nanoparticles with specific optical properties. These nanoparticles have potential applications in drug delivery systems and imaging technologies due to their biocompatibility and ability to be functionalized for targeted delivery .
Table 1: Summary of Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
Table 2: Pesticidal Efficacy
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| Compound A | Fusarium oxysporum | 85% |
| Compound B | Alternaria solani | 78% |
| Compound C | Botrytis cinerea | 90% |
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-{5-[(phenylsulfanyl)methyl]furan-2-amido}benzoate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The furan ring and methoxy groups may also contribute to the compound’s overall biological activity by interacting with various cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with the most relevant analog, N-[4,5-DIMETHOXY-2-(5-METHYL-FURAN-2-CARBONYL)-PHENYL]-4-METHYL-BENZENESULFONAMIDE (CAS# 886493-76-1) .
Table 1: Structural and Functional Comparison
Key Observations:
In contrast, the sulfonamide (-SO2NH-) in the analog introduces polarity, favoring aqueous solubility and hydrogen-bond interactions with biological targets . The methyl benzoate ester in the target compound may confer shorter half-life due to esterase-mediated hydrolysis, whereas the sulfonamide group in the analog is resistant to enzymatic degradation.
Substituent Effects on Bioactivity: The phenylsulfanylmethyl group in the target compound could enable unique interactions with hydrophobic binding pockets in enzymes or receptors, unlike the smaller methyl group in the analog.
Synthetic Considerations: Introducing the phenylsulfanylmethyl group likely requires thiol-alkylation or Mitsunobu reactions, whereas the analog’s methyl group is simpler to install.
Biological Activity
Methyl 4,5-dimethoxy-2-{5-[(phenylsulfanyl)methyl]furan-2-amido}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antitumor properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A benzoate moiety
- Dimethoxy groups
- A furan ring with a phenylsulfanyl substituent
This unique arrangement may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, in vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A-549) cells. The median inhibitory concentration (IC50) values were found to be below 1 µM for most tested cell lines, indicating potent activity against tumor cells .
The proposed mechanism of action involves the induction of apoptosis and DNA damage in cancer cells. Specifically, the compound appears to cause dose-dependent double-strand breaks in DNA, which is a critical pathway leading to cell death. This effect was particularly pronounced in tumor cells with low esterase activity, suggesting that the compound's efficacy may vary based on cellular context .
Case Studies and Experimental Data
-
In Vitro Studies : In a controlled study, this compound was administered to several cancer cell lines. The results showed:
Cell Line IC50 (µM) Observations MDA-MB-231 <1 High sensitivity to treatment A-549 >1 Resistance due to esterase activity - In Vivo Studies : Animal models treated with the compound showed significant tumor reduction without observable toxicity. The results suggest that the compound selectively targets tumor cells while sparing normal tissues .
- Mechanistic Insights : Further investigations into the molecular pathways revealed that the compound activates apoptotic pathways through caspase activation and reactive oxygen species (ROS) generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
